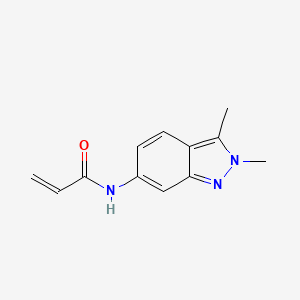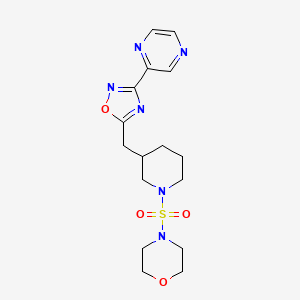![molecular formula C22H16BrN3O3 B2444561 [5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone CAS No. 320368-10-3](/img/structure/B2444561.png)
[5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone”, also called BNPPM, is a highly potent molecule. It’s related to a class of compounds known as indole derivatives, which have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Microwave-Assisted Synthesis: Novel pyrazoline derivatives, including variants similar to the compound , have been synthesized using microwave irradiation. This method offers higher yields, environmentally friendly processes, and shorter reaction times. The derivatives displayed significant anti-inflammatory and antibacterial activities. Molecular docking studies suggested their potential as templates for anti-inflammatory drugs (Ravula et al., 2016).
Antimicrobial and Antiviral Activities
- Antimicrobial and Antiviral Potential: Synthesized benzimidazole derivatives, including structures akin to the compound, were evaluated for antimicrobial and antiviral potential. Some compounds showed activity against fungal strains and viruses, suggesting their utility as antifungal agents (Sharma et al., 2009).
Molecular Structure Analysis
- Crystal Structure Investigation: The crystal structure of compounds with a core structure similar to the compound has been analyzed, revealing their molecular conformation and intermolecular interactions. Such studies aid in understanding the physical and chemical properties of these compounds (Borbulevych, 2007).
Carbonic Anhydrase Inhibition
- Inhibitory Activities: Novel derivatives, including compounds with structural similarities to the compound , have been found to inhibit human carbonic anhydrase. These findings suggest potential applications in the treatment of diseases where carbonic anhydrase is a therapeutic target (Budak et al., 2017).
Anticancer Potential
- Anticancer Activity: Pyrazoline incorporated isoxazole derivatives, structurally similar to the compound , have shown promising anticancer activity against human breast cancer cell lines. This highlights their potential as lead compounds in anticancer drug development (Radhika et al., 2020).
Anti-inflammatory Properties
- Anti-inflammatory Activity: Synthesized pyrazole derivatives related to the compound exhibited significant anti-inflammatory activity. Such findings are essential for developing new anti-inflammatory agents (Arunkumar et al., 2009).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The compound’s interaction with its targets would typically involve forming bonds with specific amino acids in the target protein, leading to changes in the protein’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Changes in the function of these targets could affect various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. Factors such as the compound’s size, charge, and hydrophobicity can affect its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
[5-(4-bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(13-9-16)26(28)29)25(24-20)22(27)17-4-2-1-3-5-17/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRLOPSOAOKDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444482.png)




![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2444489.png)

![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2444492.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2444495.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2444496.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2444497.png)
![5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2444500.png)

